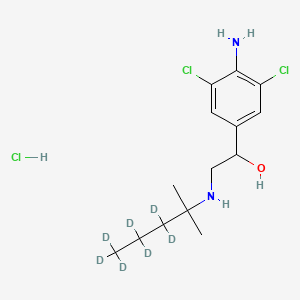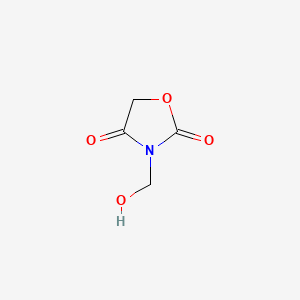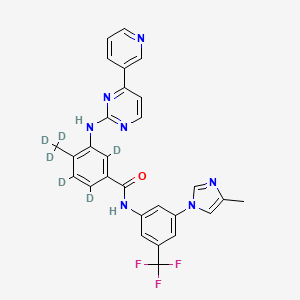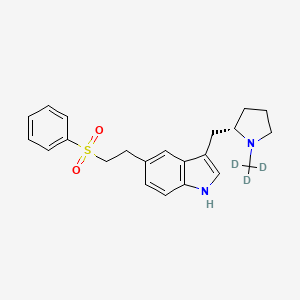
ent-Eletriptan-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ent-Eletriptan-d3: is a deuterated form of eletriptan, a second-generation triptan drug developed for the treatment of migraine headaches. It is a selective agonist for the 5-hydroxytryptamine 1B and 5-hydroxytryptamine 1D receptors, which are involved in the pathophysiology of migraines .
Mechanism of Action
Target of Action
Ent-Eletriptan-d3, a member of the triptan family, primarily targets the 5-hydroxytryptamine (5-HT) receptors . These receptors include 5-HT1B, 5-HT1D, and 5-HT1F , to which eletriptan binds with high affinity . It also has modest affinity for 5-HT1A, 5-HT1E, 5-HT2B, and 5-HT7 receptors . These receptors play a crucial role in the regulation of mood, anxiety, sleep, and vasoconstriction .
Mode of Action
Eletriptan acts as a selective 5-HT1B/1D receptor agonist . By binding to these receptors, it induces vasoconstriction of extracerebral blood vessels and reduces neurogenic inflammation . It also inhibits the activity of the trigeminal nerve . Furthermore, eletriptan is a substrate of the proton-coupled organic cation (H+/OC) antiporter and the efflux transporter, P-glycoprotein (P-gp) .
Biochemical Pathways
The biochemical pathways affected by this compound involve the H+/OC antiporter and P-gp . These transporters play a role in the uptake of triptans into human brain capillary endothelial cells . The H+/OC antiporter facilitates the uptake of eletriptan into these cells in a pH-dependent manner . On the other hand, P-gp is involved in the efflux of eletriptan .
Pharmacokinetics
The pharmacokinetics of eletriptan are influenced by the presence of a migraine attack . For instance, the time to peak plasma concentration (tmax) doubles during an attack . Additionally, the maximum plasma concentration (Cmax) decreases by 30%, and the area under the curve (AUC) decreases by 28% during a migraine attack .
Result of Action
The action of this compound results in the inhibition of the uptake of the H+/OC antiporter substrate, pyrilamine . Eletriptan emerges as the strongest inhibitor among triptans . It exhibits a pH-dependent uptake into human brain microvascular endothelial cells . This uptake is saturable, with an apparent Km of 89 ± 38 µM and a Jmax of 2.2 ± 0.7 nmol·min−1·mg protein−1 .
Action Environment
The action of this compound is influenced by environmental factors such as pH . Its uptake into human brain microvascular endothelial cells is pH-dependent . Moreover, the presence of a migraine attack affects the pharmacokinetics of eletriptan .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ent-Eletriptan-d3 involves the incorporation of deuterium atoms into the eletriptan molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: ent-Eletriptan-d3 can undergo several types of chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms, potentially converting them to amines.
Substitution: Substitution reactions can occur at the aromatic rings, where hydrogen atoms can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
ent-Eletriptan-d3 is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: To investigate the metabolic pathways and pharmacokinetics of eletriptan.
Medicine: In the development of new migraine treatments and to understand the drug’s mechanism of action.
Industry: Used in the production of pharmaceuticals and as a tool in drug development.
Comparison with Similar Compounds
Eletriptan: The non-deuterated form of ent-Eletriptan-d3.
Sumatriptan: Another triptan used for migraine treatment.
Almotriptan: A triptan with a similar mechanism of action
Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its pharmacokinetic properties, such as metabolic stability and half-life. This makes it a valuable tool in research and drug development .
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethyl]-3-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-10,14,16,19,23H,5-6,11-13,15H2,1H3/t19-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVXXGRKLHYWKM-COJYBMMNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1CCC[C@H]1CC2=CNC3=C2C=C(C=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675878 |
Source


|
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217698-26-4 |
Source


|
| Record name | 5-[2-(Benzenesulfonyl)ethyl]-3-{[(2S)-1-(~2~H_3_)methylpyrrolidin-2-yl]methyl}-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

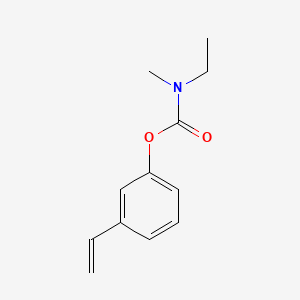

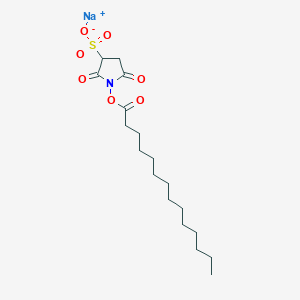
![(5S,8R,9S,10S,13S,14S,17S)-10,13-Dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B585684.png)
![2-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]isoindole-1,3-dione](/img/structure/B585693.png)
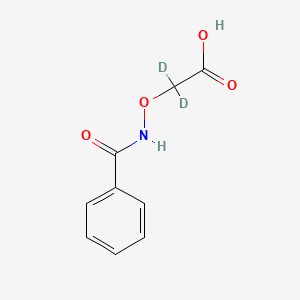
![2-Bromo-1-[(2R,3S)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B585697.png)
